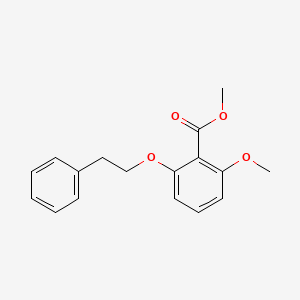![molecular formula C14H15NO4 B11757252 Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a complex organic compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound is part of the azabicyclohexane family, which is known for its unique bicyclic structure that includes a nitrogen atom. The compound is often used as a building block in organic synthesis and pharmaceutical research due to its structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . The reaction conditions are carefully controlled to achieve high levels of diastereoselectivity, allowing for the formation of either the exo- or endo-isomers . The reaction is conducted under low catalyst loadings (0.005 mol %) and does not require chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic route involving dirhodium(II)-catalyzed cyclopropanation suggests that it can be adapted for larger-scale production. The use of flow chemistry to generate diazo compounds has been explored to improve the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Cyclopropanation: The initial synthesis involves cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Ethyl Diazoacetate: Used in the cyclopropanation reaction.
Dirhodium(II) Catalyst: Essential for achieving high diastereoselectivity in the cyclopropanation reaction.
Acidic or Basic Conditions: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions include various isomers of azabicyclohexane derivatives, which can be further functionalized for use in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its ability to participate in cyclopropanation reactions, which are facilitated by the dirhodium(II) catalyst . The compound’s unique bicyclic structure allows it to interact with various molecular targets, making it a valuable scaffold in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
Exo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: An isomer of the compound with different stereochemistry.
6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A similar compound with an oxygen atom in the bicyclic structure.
3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with different functional groups.
Uniqueness
Endo-3-cbz-3-azabicyclo[31Its ability to form stable bicyclic structures with nitrogen atoms makes it a valuable compound in pharmaceutical research .
Propiedades
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLZBSYUJAPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
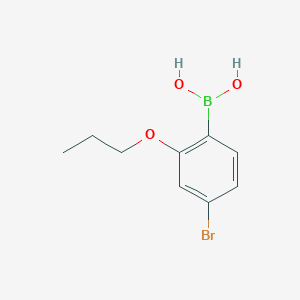
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
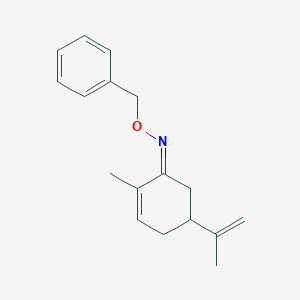
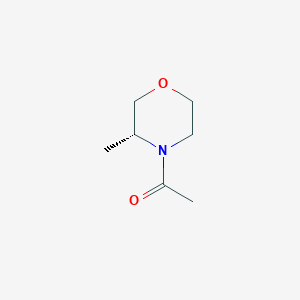
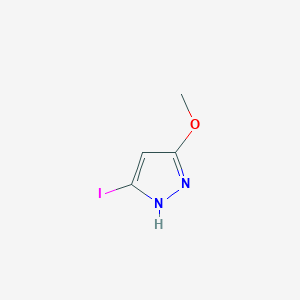
![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
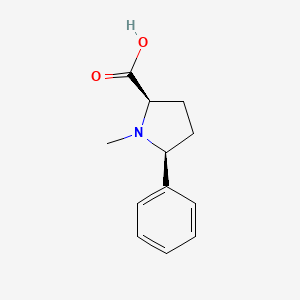
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)
